7-Fluoro-2-methyl-1H-indole

Description

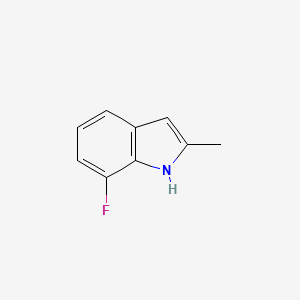

7-Fluoro-2-methyl-1H-indole is a fluorinated indole derivative characterized by a fluorine atom at the 7-position and a methyl group at the 2-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. The compound is listed in commercial catalogs as a research chemical, though it is currently discontinued, indicating its niche applications in organic synthesis and drug discovery.

Properties

IUPAC Name |

7-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIYTULTJAPITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432025-24-6 | |

| Record name | 7-fluoro-2-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol

Starting Material : 2-Fluoro-5-bromonitrobenzene undergoes base-catalyzed condensation with ethyl azidoacetate in ethanol. Sodium ethoxide (2.5 equiv) facilitates enolate formation, yielding the alkenyl azide intermediate.

Cyclization : Heating the intermediate at 180°C induces-sigmatropic rearrangement, forming the indole core. This step achieves 30–93% yields, contingent on substituent electronic effects.

Optimization Parameters

- Temperature : Cyclization below 170°C results in incomplete conversion, while exceeding 190°C promotes decomposition.

- Base Strength : Weaker bases (e.g., K₂CO₃) reduce azide decomposition but prolong reaction times.

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Cyclization Temp. | 180°C | 30–93% |

| Base | NaOEt | 65–85% |

| Reaction Time | 4–6 h | - |

This method’s scalability is limited by the explosive nature of azides, necessitating stringent safety protocols.

Palladium-Catalyzed Intramolecular Oxidative Coupling

Industrial-scale synthesis often employs transition metal catalysis for enhanced efficiency. A patented approach utilizes palladium(II) acetate to mediate cyclization of fluorinated aniline derivatives.

Synthetic Route

Precursor Synthesis : 2-Methyl-3-fluoroaniline is treated with tert-butyl acrylate under inert atmosphere, forming a β-anilinocrylate intermediate.

Cyclization : Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (2 equiv) in DMF at 100°C facilitate oxidative coupling, yielding the indole skeleton.

Key Considerations

- Oxidant Selection : Copper(II) acetate outperforms benzoquinone in minimizing Pd black formation.

- Solvent Effects : Polar aprotic solvents (DMF, DMA) enhance reaction rates but may complicate purification.

| Condition | Value | Impact on Yield |

|---|---|---|

| Pd Loading | 5 mol% | 72% |

| Temperature | 100°C | Optimal |

| Reaction Time | 12 h | 85% conversion |

Post-reaction purification via vacuum distillation (50–75 Pa) achieves >98% purity, critical for pharmaceutical applications.

Reductive Cyclization of Nitroarenes

Adapting methodologies from 7-methylindole synthesis, this route introduces fluorine via strategic precursor design.

Procedure Overview

Nitro Reduction : 2-Fluoro-6-methylnitrobenzene undergoes hydrogenation (H₂, 50 psi) over Raney nickel at 60°C, yielding the corresponding aniline.

Cyclization : Treatment with ethylene glycol and p-toluenesulfonic acid at 150°C induces Fischer indole synthesis, installing the methyl group at C2.

Yield Optimization

- Catalyst Aging : Freshly prepared Raney nickel (0.4 equiv) maximizes nitro group reduction efficiency.

- Acid Concentration : 0.1 M p-TsOH balances cyclization rate and byproduct formation.

| Step | Conditions | Yield |

|---|---|---|

| Nitro Reduction | H₂, 60°C, 6 h | 89% |

| Fischer Cyclization | 150°C, 0.1 M p-TsOH | 76% |

This method’s reliance on high-pressure hydrogenation limits its accessibility for small-scale laboratories.

Comparative Analysis of Methodologies

To guide synthetic chemists in protocol selection, we evaluate the three methods across critical parameters:

| Method | Avg. Yield | Safety Concerns | Scalability | Cost Index |

|---|---|---|---|---|

| Hemetsberger’s | 65% | Azide hazards | Low | $$$$ |

| Pd-Catalyzed Coupling | 72% | Pd cost | High | $$$ |

| Reductive Cyclization | 82% | H₂ handling | Medium | $$ |

Key Insights :

- Academic Settings : Hemetsberger’s method offers modularity for derivative synthesis despite lower yields.

- Industrial Production : Pd-catalyzed routes balance yield and throughput, albeit with higher metal costs.

- Safety-Conscious Labs : Reductive cyclization avoids hazardous intermediates but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Common Reagents and Conditions:

Electrophilic substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Major Products:

Halogenated indoles: Products from halogenation reactions.

Oxindoles: Products from oxidation reactions.

Reduced indoles: Products from reduction reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 7-Fluoro-2-methyl-1H-indole exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various microorganisms, suggesting potential as a lead compound for developing new antibiotics . The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 128 µg/mL, indicating a broad spectrum of activity against resistant strains .

Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their bioactive properties, contributing to the development of drugs targeting specific biological pathways . The presence of fluorine enhances the pharmacokinetic properties of the indole structure, making it a valuable component in drug design .

Fluorine's Role in Medicinal Chemistry

Fluorine substitution is known to improve the metabolic stability and bioavailability of pharmaceutical compounds. The incorporation of fluorine in this compound enhances its lipophilicity and can influence receptor binding affinities, making it a strategic choice in drug formulation .

Agrochemical Applications

Fungicidal Properties

this compound has been identified as having potential fungicidal activity. Its derivatives are being studied for their effectiveness against various plant pathogens, suggesting applications in crop protection . The compound's ability to inhibit fungal growth could lead to the development of new agrochemicals that are less harmful to the environment.

Analytical Chemistry

Use in Chemical Analysis

In analytical chemistry, this compound is utilized as a standard reference compound for various spectroscopic techniques. Its distinct spectral features make it suitable for use in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, aiding in the identification and quantification of similar compounds in complex mixtures .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-1H-indole involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability. It can inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fluorinated Indole Derivatives

Key Observations :

In contrast, 5-Fluoro-1-methyl-1H-indole’s fluorine at C5 may influence regioselectivity in electrophilic substitutions. Methyl groups at C2 (this compound) versus N1 (5-Fluoro-1-methyl-1H-indole) confer distinct steric environments, affecting molecular packing (e.g., melting points) and solubility.

Synthetic Routes :

- Methylation with methyl iodide (e.g., 5-Fluoro-1-methyl-1H-indole) is a high-yield (98%) reaction under basic conditions, whereas this compound’s synthesis may require directed ortho-metalation or cross-coupling strategies, given the lack of direct evidence.

- Halogenated derivatives (e.g., 6-Chloro-7-fluoro-1H-indole) often employ azide-alkyne cycloaddition or Ullmann coupling, reflecting the demand for precision in polyhalogenated systems.

Physicochemical Properties :

- Melting points vary significantly: 6-Chloro-7-fluoro-1H-indole (42°C) vs. 5-Fluoro-1-methyl-1H-indole (55–56°C), underscoring the impact of halogen type and substituent position on crystallinity.

- Boiling points (predicted for 6-Chloro-7-fluoro-1H-indole at 299.8°C) suggest volatility differences critical for purification.

Applications :

- While this compound’s applications remain speculative, analogues like 7-Chloro-3-(difluoromethyl)-1H-indole are explicitly used in pharmaceuticals and agrochemicals due to their bioactivity.

- Carboxylic acid-functionalized indoles (e.g., 4-Fluoro-7-methyl-1H-indole-2-carboxylic acid) serve as intermediates in peptide mimetics or enzyme inhibitors.

Biological Activity

7-Fluoro-2-methyl-1H-indole is a fluorinated derivative of indole, a significant compound in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈FN, with a molecular weight of approximately 149.16 g/mol. The compound features a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the fluorine atom at the 7th position and the methyl group at the 2nd position enhances its chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with various biological targets such as enzymes and receptors. The fluorine atom is known to enhance binding affinity and metabolic stability, allowing the compound to inhibit specific enzymes or modulate receptor activity effectively.

Key Mechanisms:

- Enzyme Inhibition : It has shown potential as an inhibitor for specific kinases involved in cancer progression, suggesting its utility in targeted therapy.

- Receptor Binding : The compound's structural similarity to natural indole derivatives facilitates its interaction with various receptors, influencing numerous biochemical pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Studies have evaluated its efficacy as a potential influenza inhibitor, demonstrating significant antiviral properties. It acts as a bioisostere for the 7-azaindole scaffold in PB2 inhibitors, showing potent inhibition of virally infected cells .

- Anticancer Properties : The compound has been investigated for its antitumor activity in various preclinical studies. For instance, it has been part of a series of compounds evaluated for their structure–activity relationships (SAR) in cancer models, highlighting its potential in cancer therapeutics .

- Anti-inflammatory Effects : Indole derivatives, including this compound, are noted for their anti-inflammatory properties, contributing to their therapeutic applications in inflammatory diseases .

Table: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Effective against influenza; binds to PB2 protein with high potency |

| Anticancer | Inhibits specific kinases related to cancer progression |

| Anti-inflammatory | Exhibits properties that reduce inflammation in various models |

| Enzyme Inhibition | Modulates activity of metabolic enzymes influencing drug metabolism |

Case Study: Influenza Inhibition

In a study focused on the development of novel influenza inhibitors, 7-fluoro-substituted indoles were evaluated as replacements for existing scaffolds. The compound demonstrated not only effective binding to the influenza PB2 cap region but also favorable pharmacokinetic properties in vivo. This research underscores the potential of this compound as an effective antiviral agent with reduced off-target effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-2-methyl-1H-indole, and how can reaction conditions be optimized?

- Methodology :

- Fischer Indole Synthesis : React phenylhydrazine derivatives with fluorinated ketones under acidic conditions (e.g., HCl/EtOH) to form the indole core. Optimize temperature (80–120°C) and reaction time (12–24 hrs) based on substrate reactivity .

- Catalytic Cyclization : Use CuI as a catalyst in PEG-400/DMF solvent systems for regioselective fluorination and methylation, followed by extraction with ethyl acetate and purification via column chromatography (70:30 EtOAc/hexane) .

- Yield Optimization : Scale reactions to 400 mg for better yield control; typical yields range from 22% to 51% for analogous fluorinated indoles .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Analysis : Acquire , , and NMR spectra in CDCl or DMSO-d. Key shifts include aromatic protons (δ 6.8–8.4 ppm), methyl groups (δ 2.3–2.6 ppm), and fluorine signals (δ -110 to -125 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with accuracy <5 ppm. Use electrospray ionization (ESI) or FAB-HRMS .

- TLC Validation : Monitor reaction progress using silica gel plates with EtOAc/hexane (3:7) and UV visualization .

Q. What are the best practices for handling and storing this compound?

- Methodology :

- Storage : Store in airtight containers at room temperature (RT), protected from moisture and light. Avoid prolonged exposure to oxygen .

- Safety Protocols : Use fume hoods for synthesis; wear nitrile gloves and safety goggles. In case of skin contact, wash with soap/water and consult a physician .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the structural nuances of this compound?

- Methodology :

- Crystallization : Grow crystals via slow evaporation in acetone/hexane mixtures.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 93 K. SHELX software (SHELXL-2018) refines structures, achieving R-factors <0.065 .

- Structural Insights : Analyze intermolecular interactions (e.g., weak C–H···π or N–H···F bonds) to explain packing patterns and stability .

Q. How does fluorine substitution at the 7-position influence electronic properties and reactivity?

- Methodology :

- Electron-Withdrawing Effects : Fluorine increases ring electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials .

- Biological Impact : Fluorine improves metabolic stability and bioavailability in indole derivatives, as shown in cytotoxicity assays against cancer cell lines .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Methodology :

- Cross-Validation : Compare NMR/HRMS data with published analogs (e.g., 5-Fluoro-2-methyl-1H-indole, δ 7.36 ppm for H-4 ).

- Error Analysis : Re-examine sample purity (HPLC >98%) and crystallographic parameters (e.g., data-to-parameter ratio >14.8 for reliable refinement) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodology :

- Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening : Perform MTT assays on HeLa or MCF-7 cells at 10–100 μM concentrations, with cisplatin as a positive control .

Q. What reaction mechanisms dominate in fluorinated indole derivatives under varying conditions?

- Methodology :

- Electrophilic Substitution : Fluorine directs incoming electrophiles to the 4- or 6-position of the indole ring. Monitor regioselectivity via NMR .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura conditions (Pd(PPh), NaCO, DMF/HO) to introduce aryl/heteroaryl groups at the 2-methyl position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.